molecular formula C14H9F4NO2 B1389671 2-(3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-yl)acetic acid CAS No. 1214376-62-1

2-(3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-yl)acetic acid

Cat. No.: B1389671
CAS No.: 1214376-62-1
M. Wt: 299.22 g/mol
InChI Key: BYIMHUTUSGKSFS-UHFFFAOYSA-N
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Description

2-(3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-yl)acetic acid is a complex organic compound that features a pyridine ring substituted with a fluorophenyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-yl)acetic acid typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common approach involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be added using a trifluoromethylation reagent under specific conditions.

    Formation of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the positions of the fluorophenyl and trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-yl)acetic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and its biological activity.

    Materials Science: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

    Chemical Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving fluorinated compounds.

Mechanism of Action

The mechanism of action of 2-(3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-yl)acetic acid involves its interaction with specific molecular targets. The fluorophenyl and trifluoromethyl groups play a crucial role in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(3-Chlorophenyl)-5-(trifluoromethyl)pyridin-2-yl)acetic acid
  • 2-(3-(3-Bromophenyl)-5-(trifluoromethyl)pyridin-2-yl)acetic acid
  • 2-(3-(3-Methylphenyl)-5-(trifluoromethyl)pyridin-2-yl)acetic acid

Uniqueness

2-(3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-yl)acetic acid is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior compared to similar compounds with different substituents.

Properties

IUPAC Name

2-[3-(3-fluorophenyl)-5-(trifluoromethyl)pyridin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F4NO2/c15-10-3-1-2-8(4-10)11-5-9(14(16,17)18)7-19-12(11)6-13(20)21/h1-5,7H,6H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYIMHUTUSGKSFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(N=CC(=C2)C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-yl)acetic acid
Reactant of Route 2
2-(3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-yl)acetic acid
Reactant of Route 3
2-(3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-yl)acetic acid
Reactant of Route 4
Reactant of Route 4
2-(3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-yl)acetic acid
Reactant of Route 5
2-(3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-yl)acetic acid
Reactant of Route 6
2-(3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridin-2-yl)acetic acid

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